Iron (II) bromide hydrate

Catalog No.
S1507105
CAS No.
13463-12-2
M.F
Br2FeH2O
M. Wt
233.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron (II) bromide hydrate

CAS Number

13463-12-2

Product Name

Iron (II) bromide hydrate

IUPAC Name

iron(2+);dibromide;hydrate

Molecular Formula

Br2FeH2O

Molecular Weight

233.67 g/mol

InChI

InChI=1S/2BrH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2

InChI Key

JOFNEGXELTXFTH-UHFFFAOYSA-L

SMILES

O.[Fe+2].[Br-].[Br-]

Canonical SMILES

O.[Fe+2].[Br-].[Br-]

Iron (II) bromide hydrate, with the chemical formula FeBr₂·xH₂O, is an inorganic compound that exists primarily as a tetrahydrate (FeBr₂·4H₂O). The anhydrous form is a yellowish to brownish crystalline solid, while the hydrated forms are typically pale-colored solids. This compound is characterized by its paramagnetic properties and is known for its role as a precursor in the synthesis of various iron compounds. The structure of Iron (II) bromide hydrate consists of iron ions coordinated with bromide ions and water molecules, forming a polymeric network similar to other metal halides .

X-ray Diffraction Studies

Iron (II) bromide hydrate serves as a valuable source for studying materials containing iron through a technique called X-ray diffraction (XRD). XRD analyzes the arrangement of atoms within a crystal by directing X-rays through the sample and measuring the resulting diffracted beam. Since iron (II) bromide hydrate possesses a well-defined crystal structure, it acts as a reference standard for calibrating and validating XRD instruments, ensuring accurate data when studying other iron-containing materials. Source: Biosynth - NAA46312:

Analytical Reagent

The compound finds application as an analytical reagent in various research settings. It is particularly useful for:

  • Elemental analysis: Iron (II) bromide hydrate can be utilized in qualitative and quantitative analysis of various samples to detect the presence and measure the concentration of iron. Source: American Elements - Iron(II) Bromide Hydrate:
  • Analysis of diethyl ether: This compound can be employed in Karl Fischer titration, a technique commonly used to determine the water content in organic solvents like diethyl ether. Source: American Elements - Iron(II) Bromide Hydrate:
, particularly with acids and other halides. For instance:

  • Formation of Tetraethylammonium Bromide Complex: Iron (II) bromide reacts with tetraethylammonium bromide to produce [(C₂H₅)₄N]₂FeBr₄.
  • Reaction with Bromine: It can react with bromine to form mixed-valence species such as [FeBr₃Br₉]⁻.
  • Hydrolysis: In aqueous solutions, it can undergo hydrolysis, leading to the formation of various hydroxy complexes .

The synthesis of Iron (II) bromide hydrate typically involves the following methods:

  • Direct Reaction: Mixing elemental iron powder with concentrated hydrobromic acid in a methanol solution yields Iron (II) bromide. The reaction produces hydrogen gas as a byproduct.
  • Heating Hydrate Forms: Heating hydrated forms under controlled conditions can yield anhydrous Iron (II) bromide.
  • Solvothermal Methods: Utilizing solvothermal techniques can also produce high-purity samples of Iron (II) bromide hydrates .

Iron (II) bromide hydrate has several applications across various fields:

  • Chemical Synthesis: It serves as a useful synthetic intermediate in organic chemistry.
  • Pharmaceuticals: It is utilized in drug formulation and development due to its compatibility with various biochemical processes.
  • Material Science: In materials science, it is used for producing iron-based catalysts and other functional materials .

Interaction studies involving Iron (II) bromide hydrate focus on its reactivity with other compounds and its stability in different environments. Research has shown that it can interact with various ligands and solvents, influencing its solubility and reactivity profiles. These studies are essential for understanding how Iron (II) bromide hydrates can be effectively utilized in industrial applications and laboratory settings .

Iron (II) bromide hydrate shares similarities with several other iron halides and hydrates. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
Iron (II) chloride hydrateFeCl₂·xH₂OMore stable than Iron (II) bromide; less soluble
Iron (III) bromideFeBr₃Higher oxidation state; different reactivity
Cobalt (II) bromide hydrateCoBr₂·xH₂OSimilar structure but different metal properties
Nickel (II) bromide hydrateNiBr₂·xH₂OExhibits different magnetic properties

Iron (II) bromide hydrate is unique due to its specific hydration states, paramagnetic properties, and versatility in

Traditional Synthetic Approaches in Inorganic Coordination Chemistry

The synthesis of iron (II) bromide hydrate employs several established methodologies in inorganic coordination chemistry. These approaches leverage fundamental chemical principles to achieve controlled formation of the target compound with specific hydration states.

Direct Synthesis from Iron and Bromide Sources

The most straightforward approach involves the direct reaction of iron metal with bromine or hydrogen bromide. For the anhydrous form, iron (II) bromide can be prepared by the direct reaction of bromine or hydrogen bromide with iron at elevated temperatures. This reaction proceeds according to the following equation:

Fe + Br₂ → FeBr₂

When conducted in an aqueous environment, this reaction naturally leads to the formation of hydrated species, with the degree of hydration determined by the reaction conditions.

Methanol-Based Synthesis Protocol

A well-established synthetic route employs a methanol solution of concentrated hydrobromic acid and iron powder. This reaction produces the methanol solvate [Fe(MeOH)₆]Br₂ along with hydrogen gas:

Fe + 2HBr + 6CH₃OH → [Fe(CH₃OH)₆]Br₂ + H₂

The pure anhydrous FeBr₂ can then be obtained by heating the methanol complex under vacuum conditions. This method is particularly valuable for laboratory-scale preparations where high purity is required.

Conversion Between Hydration States

The preparation of specific hydrates of iron (II) bromide depends largely on temperature control during crystallization from aqueous solutions. According to solubility curves:

  • The pale green hexahydrate crystallizes at room temperature
  • The tetrahydrate forms above 49°C
  • The dihydrate precipitates above 83°C
  • A 9-hydrate forms below -29.3°C

The tetrahydrate (FeBr₂·4H₂O) appears as greenish transparent crystals in the form of rhombic thin plates when precipitated from an FeBr₂ aqueous solution at 65°C.

Hydration StateCrystallization TemperaturePhysical Appearance
FeBr₂·9H₂OBelow -29.3°CPale green crystals
FeBr₂·6H₂ORoom temperaturePale green crystals
FeBr₂·4H₂OAbove 49°C (optimal at 65°C)Greenish transparent rhombic plates
FeBr₂·2H₂OAbove 83°CYellow-green crystals
FeBr₂ (anhydrous)Obtained by dehydrationYellow to brown solid

Solvent-Mediated Synthesis Optimization Strategies

Solvent-mediated synthesis offers significant advantages for controlling the formation and properties of iron (II) bromide hydrate, including enhanced purity, morphological control, and reaction rate optimization.

Role of Solvent Selection in Coordination Environment

The choice of solvent significantly influences the coordination environment around the iron center and the resulting hydration state. Various solvents exhibit different abilities to stabilize iron (II) bromide complexes:

  • Methanol: Forms stable [Fe(MeOH)₆]Br₂ solvates that serve as precursors to anhydrous FeBr₂
  • Water: Produces different hydrates depending on temperature conditions
  • Tetrahydrofuran (THF): Provides good solubility and can be used for synthesis of coordination complexes
  • Ethanol: Offers very high solubility for iron (II) bromide, useful for solution-phase reactions

Research has demonstrated that controlling the solvent environment enables selective synthesis of either iron (II) or iron (III) bromide products from iron (0) metal sources, similar to strategies employed for other iron complexes.

Mechanistic Insights into Solution-Phase Processes

The formation of iron (II) bromide hydrate in solution proceeds through several distinct mechanistic steps. When iron metal reacts with hydrobromic acid in aqueous or alcoholic media, the initial step involves oxidation of Fe⁰ to Fe²⁺ with concurrent reduction of protons to hydrogen gas:

Fe⁰ + 2H⁺ → Fe²⁺ + H₂

The Fe²⁺ ions then coordinate with bromide anions and solvent molecules to form the solvated complex. In aqueous solutions, this leads to octahedral [Fe(H₂O)₆]²⁺ species that can exchange water ligands for bromide ions.

X-ray diffraction studies have revealed that in the crystal structure of FeBr₂·4H₂O, the Fe²⁺ ion adopts a slightly distorted octahedral geometry with the trans configuration with respect to the Br⁻ ions. The octahedral units are connected to each other through hydrogen bonds, creating an extended network structure.

Electrochemical Synthesis Approaches

Recent advances in synthetic methodology have demonstrated the efficacy of electrochemical protocols for the synthesis of transition metal complexes, including iron halides. These approaches offer several advantages:

  • Milder reaction conditions compared to traditional thermal methods
  • Precise control over oxidation states
  • Reduced need for strong oxidizing or reducing agents
  • Potential for continuous-flow processing

The electrochemical approach involves the controlled anodic dissolution of iron metal in a bromide-containing electrolyte solution. This methodology can be particularly valuable for the preparation of high-purity iron (II) bromide hydrate under aerobic conditions.

Solid-State Synthesis Techniques for Hydrate Stabilization

Solid-state synthesis methods provide unique approaches for preparing and stabilizing specific hydration states of iron (II) bromide.

Dehydration Processes for Controlled Hydrate Formation

The conversion between different hydration states of iron (II) bromide can be achieved through carefully controlled thermal dehydration processes. Unlike iron (III) chloride, which forms oxychlorides upon attempted thermal dehydration, iron (II) bromide hydrates can be more directly converted to lower hydrates or anhydrous forms.

The anhydrous salt can be prepared by heating the hydrated form in a hydrogen bromide gas flow at elevated temperatures, typically around 400°C. This approach prevents oxidation of Fe²⁺ to Fe³⁺ during the dehydration process.

Structural Transformations During Hydrate Formation

The structure of iron (II) bromide undergoes significant transformations as it transitions between different hydration states. The anhydrous FeBr₂ adopts a layered CdI₂-type crystal structure, featuring close-packed layers of bromide ions with Fe²⁺ ions occupying octahedral holes between these layers.

In contrast, the tetrahydrate FeBr₂·4H₂O exhibits a structure with octahedral metal centers and mutually trans bromide ligands. This structure differs from some other transition metal dihalide tetrahydrates—for example, while CoBr₂·4H₂O has a trans configuration, CoCl₂·4H₂O adopts a cis configuration.

The structural differences can be attributed to several factors:

  • Ionic radius of Fe²⁺ compared to other transition metals
  • Steric repulsion between bromide ions
  • Hydrogen bonding networks in the crystal lattice
  • Electronic effects including potential Jahn-Teller distortions

Temperature-Dependent Phase Transitions

The formation of specific iron (II) bromide hydrates demonstrates strong temperature dependence, allowing for selective synthesis through temperature control. The phase transitions between different hydrates follow a well-defined pattern as temperature increases:

FeBr₂·9H₂O → FeBr₂·6H₂O → FeBr₂·4H₂O → FeBr₂·2H₂O → FeBr₂

These transitions can be monitored using thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which reveal the stepwise loss of water molecules as temperature increases.

Dates

Modify: 2024-04-14

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